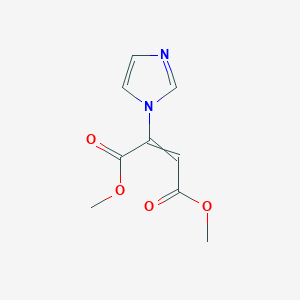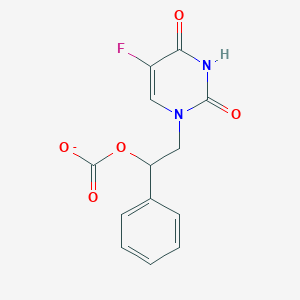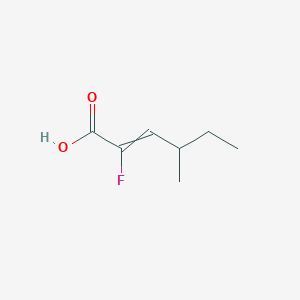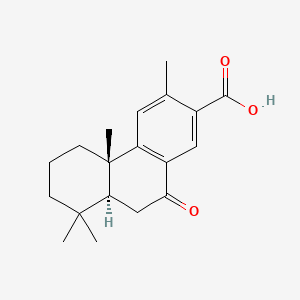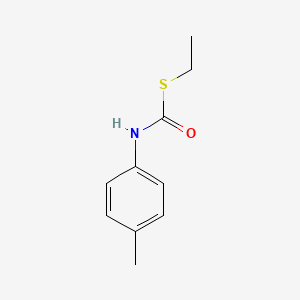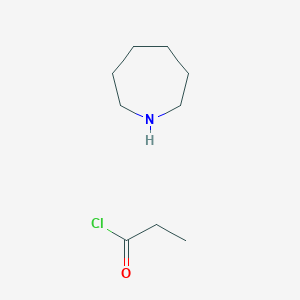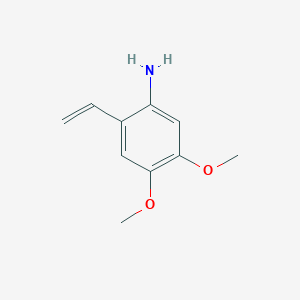
2-Ethenyl-4,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4,5-dimethoxyaniline is an organic compound characterized by the presence of an ethenyl group attached to an aniline ring substituted with two methoxy groups at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-dimethoxyaniline typically involves the alkylation of 4,5-dimethoxyaniline with an appropriate ethenylating agent. One common method involves the use of vinyl halides in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to achieve the desired purity levels. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4,5-dimethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethenyl-4,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can interact with specific pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxyaniline: Lacks the ethenyl group but shares similar aromatic properties.
2-Ethenyl-4-methoxyaniline: Similar structure with one less methoxy group.
2-Ethenyl-5-methoxyaniline: Similar structure with one less methoxy group.
Propriétés
Numéro CAS |
113138-14-0 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-ethenyl-4,5-dimethoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h4-6H,1,11H2,2-3H3 |
Clé InChI |
KKCLOQDGZWRCKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


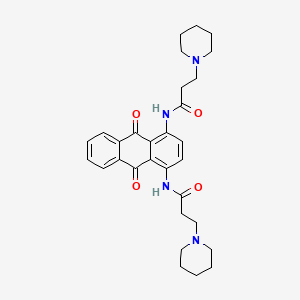
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
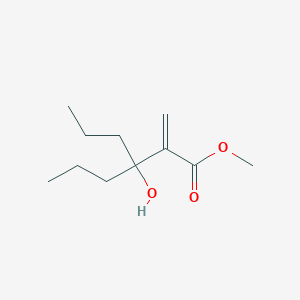
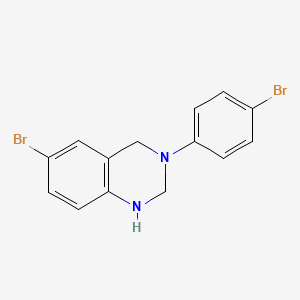
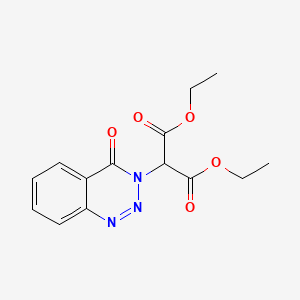
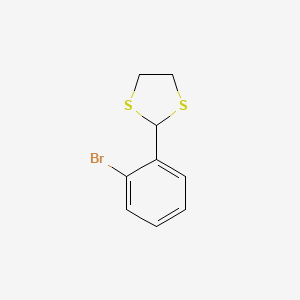
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

